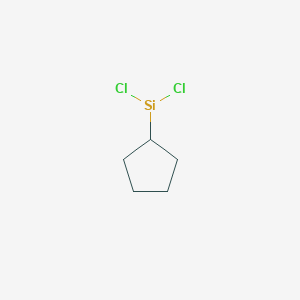![molecular formula C12H24N4O3 B12559925 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid CAS No. 150044-69-2](/img/structure/B12559925.png)
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylmethylidene group and a hexanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hexanoic acid with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with an appropriate aldehyde or ketone to introduce the hydrazinylmethylidene group. The final step involves the coupling of this intermediate with a pentanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylmethylidene group to a hydrazine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinylmethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with hydrazine groups.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid involves its interaction with specific molecular targets. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-aminohexanoic acid: An amino acid derivative with similar structural features but lacking the hydrazinylmethylidene group.
ε-aminocaproic acid: Another amino acid derivative used in medical applications for its antifibrinolytic properties.
Uniqueness
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid is unique due to the presence of the hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
150044-69-2 |
|---|---|
Formule moléculaire |
C12H24N4O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
6-[5-(hydrazinylmethylideneamino)pentanoylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N4O3/c13-16-10-14-8-5-3-6-11(17)15-9-4-1-2-7-12(18)19/h10H,1-9,13H2,(H,14,16)(H,15,17)(H,18,19) |
Clé InChI |
XBCIFQIUKYIIJY-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CCNC(=O)CCCCN=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


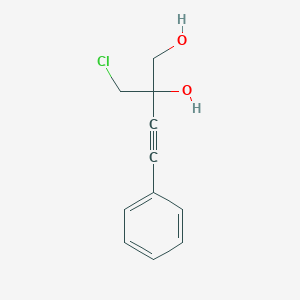
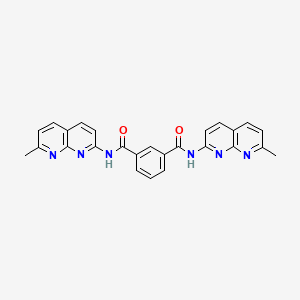
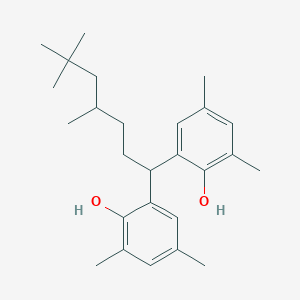
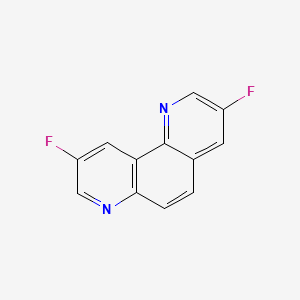
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
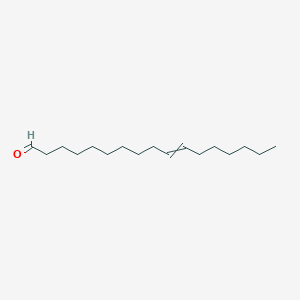
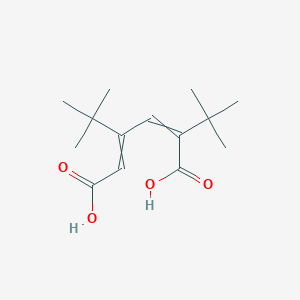
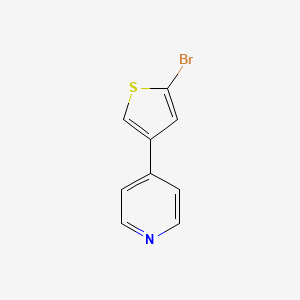
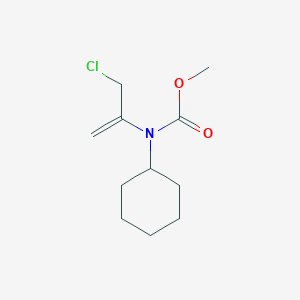
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
